molecular formula C20H21Cl2N3S B8596270 2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine CAS No. 57616-63-4

2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine

Cat. No. B8596270
CAS RN: 57616-63-4
M. Wt: 406.4 g/mol
InChI Key: XROXLEJDIVPQGY-UHFFFAOYSA-N
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Description

2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C20H21Cl2N3S and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57616-63-4

Product Name

2-{[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl}-N,N-dimethylpropan-1-amine

Molecular Formula

C20H21Cl2N3S

Molecular Weight

406.4 g/mol

IUPAC Name

2-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H21Cl2N3S/c1-13(12-25(2)3)26-19-11-23-20(15-6-4-5-7-17(15)22)16-10-14(21)8-9-18(16)24-19/h4-10,13H,11-12H2,1-3H3

InChI Key

XROXLEJDIVPQGY-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)SC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.8 g of 1,3-dihydro-5-(2-chlorophenyl)-7-chloro-2H-1,4-benzodiazepine-2-thione in a solvent mixture comprising 28 ml of a 10% aqueous potassium hydroxide solution and 1 ml of tetrahydrofuran is added at room temperature with stirring 3.6 g of N,N-dimethyl-2-chloropropylamine hydrochloride, and the resulting mixture is stirred at room temperature for 2 hours and 30 minutes. The mixture is diluted with a saturated aqueous sodium chloride solution and then extracted with ether. The extract is washed with water and dried, and the solvent is removed by distillation under reduced pressure. An oily product obtained as the residue is subjected to column chromatography on silica gel to obtain 3.9 g of crude 2-(1-methyl-2-dimethylaminoethylthio)-5-(2-chlorophenyl)-7-chloro-3H-1,4-benzodiazepine as free base. The crude product is dissolved in acetone and added with 1.1 g of fumaric acid. The solvent is removed by distillation under reduced pressure to obtain crude 2-(1-methyl-2-dimethylaminoethylthio)-5-(2-chlorophenyl)-7-chloro-3H-1,4-benzodiazepine fumarate. Recrystallization from a mixture of isopropyl alcohol, methyl alcohol and ether gives 4.1 g of 2-(2-dimethylamino-1-methylethylthio)-5-(2-chlorophenyl)-7-chloro-3H-1,4-benzodiazepine fumarate, m.p. 178°-180° C., yield 52.5%.
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3.6 g
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